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molecular formula C12H15NO2 B8462110 N-(3-hydroxyphenyl)cyclopentanecarboxamide

N-(3-hydroxyphenyl)cyclopentanecarboxamide

Cat. No. B8462110
M. Wt: 205.25 g/mol
InChI Key: VBNBFTXOOKCFNS-UHFFFAOYSA-N
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Patent
US08293715B2

Procedure details

By using 3-aminophenol (1.0 g) and cyclopentanecarbonyl chloride (607 mg) as starting materials, the title compound (531 mg) was obtained in the same manner as that of Reference Example 18.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
607 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9]1([C:14](Cl)=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10]1>>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][C:14]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:15])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Two
Name
Quantity
607 mg
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)NC(=O)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 531 mg
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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